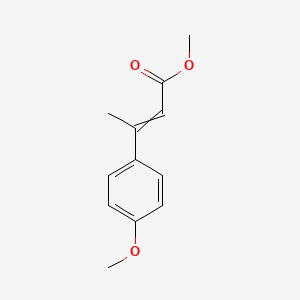

Methyl 3-(4-methoxyphenyl)but-2-enoate

Description

Significance of α,β-Unsaturated Esters as Versatile Synthetic Intermediates in Fine Chemical Synthesis

α,β-Unsaturated esters are a cornerstone of modern organic synthesis, prized for their versatility as building blocks for more complex molecules. Their characteristic structural feature is a carbon-carbon double bond in conjugation with a carbonyl group of an ester. This arrangement creates a unique electronic environment, rendering the molecule susceptible to a variety of transformations.

The conjugated system allows for both 1,2-addition to the carbonyl carbon and 1,4-conjugate addition (Michael addition) to the β-carbon. This dual reactivity enables chemists to selectively form new carbon-carbon and carbon-heteroatom bonds at different positions, a critical aspect in the strategic construction of intricate molecular architectures. The electron-withdrawing nature of the ester group polarizes the double bond, making the β-carbon electrophilic and thus a prime target for nucleophiles.

Furthermore, the double bond of α,β-unsaturated esters can participate in a range of cycloaddition reactions, such as the Diels-Alder reaction, and can be subjected to various reduction and oxidation conditions to introduce new functionalities. Their stereochemistry (E/Z isomerism) also plays a crucial role in the outcome of many reactions, making their stereoselective synthesis a topic of significant research interest.

Overview of Prior Academic Investigations on Aryl-Substituted Butenoates and Cinnamates

Aryl-substituted butenoates and their close relatives, cinnamates (which are 3-phenylacrylates), have been the subject of considerable academic and industrial research. This interest stems from their prevalence in natural products, their diverse biological activities, and their utility as synthetic intermediates.

Cinnamic acid and its esters, for example, are found in a variety of plants and have demonstrated antimicrobial and antifungal properties. sigmaaldrich.com Research has extensively explored the synthesis of cinnamate (B1238496) derivatives and their application in pharmaceuticals, fragrances, and polymers. dtu.dk Synthetic methodologies for cinnamates often involve classic reactions like the Wittig, Horner-Wadsworth-Emmons, and Claisen-Schmidt condensations. More contemporary approaches focus on developing catalytic and more environmentally benign synthetic routes. scitoys.com

Aryl-substituted butenoates, which feature an additional methyl group on the double bond compared to cinnamates, have also been investigated. These compounds serve as precursors for a variety of heterocyclic and carbocyclic systems. For instance, the synthesis of aryl-substituted butenolides has been achieved through copper-catalyzed hydroarylation of butynoates. nih.gov The presence of the aryl group significantly influences the electronic properties and reactivity of the butenoate system, often providing a handle for further functionalization through electrophilic aromatic substitution or cross-coupling reactions.

Rationale for Focused Research on Methyl 3-(4-methoxyphenyl)but-2-enoate

While the broader classes of α,β-unsaturated esters and aryl-substituted butenoates are well-studied, specific members of these families can present unique opportunities for investigation. This compound is one such compound. The rationale for a focused research effort on this molecule is multifold:

Structural Uniqueness: It combines the features of an α,β-unsaturated ester with a specific aryl substituent, the 4-methoxyphenyl (B3050149) group. The electron-donating methoxy (B1213986) group on the aromatic ring is known to influence the electronic nature of the conjugated system, potentially altering its reactivity compared to unsubstituted or electron-withdrawn analogues.

Potential as a Synthetic Precursor: The inherent functionalities of this molecule—the ester, the double bond, and the activated aromatic ring—make it a promising starting material for the synthesis of more complex molecules. For example, it could serve as a key intermediate in the synthesis of novel pharmaceuticals or materials. A related compound, methyl 3-(4-methoxyphenyl)glycidic acid methyl ester, is a precursor in the synthesis of Diltiazem, a cardiovascular drug. google.com

Scarcity of Existing Data: A thorough review of the scientific literature reveals a notable lack of specific studies dedicated to this compound. This knowledge gap presents an opportunity for original research to characterize its physical and chemical properties, explore its reactivity, and develop efficient synthetic routes.

Scope and Objectives of the Comprehensive Academic Research Outline

To address the current knowledge gap, a comprehensive academic research program focused on this compound should be undertaken. The scope of this research would encompass its synthesis, characterization, and exploration of its synthetic utility. The primary objectives would be:

Development of Efficient Synthetic Methodologies: To investigate and optimize various synthetic routes to this compound, focusing on stereoselectivity, yield, and sustainability. This would involve exploring modifications of known methods such as the Horner-Wadsworth-Emmons reaction or direct condensation methods.

Thorough Spectroscopic and Physicochemical Characterization: To fully characterize the compound using a suite of analytical techniques, including NMR (¹H, ¹³C), IR, and mass spectrometry. Determination of its key physicochemical properties would also be a priority.

Investigation of its Reactivity Profile: To systematically study the reactivity of this compound with a range of reagents. This would include exploring its behavior in key reactions such as Michael additions, cycloadditions, reductions, and functional group transformations of the ester and methoxy groups.

Exploration of its Potential as a Building Block: To demonstrate the synthetic utility of this compound by using it as a starting material in the synthesis of novel and potentially valuable target molecules.

By pursuing these objectives, a comprehensive understanding of this specific chemical entity can be achieved, contributing valuable knowledge to the broader field of organic chemistry.

Data Tables

Table 1: Physicochemical Properties of Related Aryl-Substituted Esters

| Property | Value (for (E)-Methyl 3-(4-methoxyphenyl)acrylate) | Value (for Methyl 3-(4-methoxyphenyl)propanoate) |

| Molecular Formula | C₁₁H₁₂O₃ | C₁₁H₁₄O₃ |

| Molecular Weight | 192.21 g/mol | 194.23 g/mol synquestlabs.com |

| Melting Point | 88-89 °C | Not available |

| Boiling Point | Not available | Not available |

| CAS Number | 3901-07-3 bldpharm.com | 15823-04-8 synquestlabs.com |

Table 2: Representative ¹H NMR Spectroscopic Data of a Related Compound: (E)-Methyl 3-(4-methoxyphenyl)acrylate

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.67 | d, J = 16.0 Hz | 1H | Vinylic Proton |

| 7.50 | d, J = 8.8 Hz | 2H | Aromatic Protons |

| 6.91 | d, J = 8.8 Hz | 2H | Aromatic Protons |

| 6.32 | d, J = 16.0 Hz | 1H | Vinylic Proton |

| 3.84 | s | 3H | Methoxy Protons |

| 3.79 | s | 3H | Ester Methyl Protons |

Data obtained from a supporting information file for a research article.

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-(4-methoxyphenyl)but-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-9(8-12(13)15-3)10-4-6-11(14-2)7-5-10/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILUXKDLDTMIZIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC(=O)OC)C1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60737648 | |

| Record name | Methyl 3-(4-methoxyphenyl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142060-21-7 | |

| Record name | Methyl 3-(4-methoxyphenyl)but-2-enoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60737648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 3 4 Methoxyphenyl but 2 Enoate and Its Stereoisomers

Established Olefination Strategies for α,β-Unsaturated Esters

Traditional methods for the construction of the α,β-unsaturated ester core of Methyl 3-(4-methoxyphenyl)but-2-enoate have relied on several robust and well-documented olefination reactions. These strategies typically involve the reaction of a carbonyl compound with a stabilized phosphorus ylide or a related carbanionic species.

Horner-Wadsworth-Emmons Reaction in Stereoselective Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized and highly reliable method for the synthesis of α,β-unsaturated esters, characteristically favoring the formation of the (E)-alkene. wikipedia.orgberkeley.edu This reaction employs a phosphonate (B1237965) carbanion, which is generated by treating a phosphonate ester, such as trimethyl phosphonoacetate, with a base. The resulting nucleophile then reacts with a ketone or aldehyde, in this case, 4-methoxyacetophenone. The HWE reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic carbanions and the straightforward removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorgsyn.org

The stereoselectivity of the HWE reaction is influenced by several factors, including the steric bulk of the reactants and the nature of the cation used. Generally, the reaction proceeds through an intermediate that can equilibrate to the thermodynamically more stable anti-periplanar conformation, which leads to the (E)-alkene. organic-chemistry.org For the synthesis of a similar compound, methyl-E-4-methoxycinnamate from p-anisaldehyde, a modified HWE reaction using trimethyl phosphonoacetate and sodium methoxide (B1231860) in methanol (B129727) has been demonstrated. wpmucdn.com

Table 1: Representative Conditions for Horner-Wadsworth-Emmons Reaction

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Product(s) | Stereoselectivity |

| 4-Methoxyacetophenone | Trimethyl phosphonoacetate | Sodium Hydride (NaH) or Sodium Methoxide (NaOMe) | Tetrahydrofuran (B95107) (THF) or Methanol | Methyl (E)-3-(4-methoxyphenyl)but-2-enoate | Predominantly (E) |

This table presents plausible conditions based on established HWE protocols.

Wittig Reaction and its Modified Variants

The Wittig reaction, for which Georg Wittig was awarded the Nobel Prize in Chemistry in 1979, is a foundational method for alkene synthesis from carbonyl compounds. berkeley.eduresearchgate.net The reaction involves a phosphonium (B103445) ylide, which is typically prepared by treating a phosphonium salt with a strong base. For the synthesis of this compound, this would involve the reaction of 4-methoxyacetophenone with a stabilized ylide like methyl (triphenylphosphoranylidene)acetate.

The stereochemical outcome of the Wittig reaction is largely dependent on the stability of the ylide. sciencepublishinggroup.com Stabilized ylides, such as the one required for the synthesis of our target ester, generally lead to the formation of the (E)-alkene with high selectivity. sciencepublishinggroup.com This is attributed to the reversibility of the initial betaine (B1666868) formation, allowing for equilibration to the more stable threo-betaine which then collapses to the (E)-alkene. berkeley.edu Modifications to the Wittig reaction, such as the Schlosser modification, can be employed to favor the formation of the (Z)-alkene if desired. sciencepublishinggroup.com

Table 2: Plausible Wittig Reaction for this compound

| Reactant 1 | Reactant 2 | Solvent | Typical Product(s) | Stereoselectivity |

| 4-Methoxyacetophenone | Methyl (triphenylphosphoranylidene)acetate | Tetrahydrofuran (THF) or Dichloromethane (CH2Cl2) | Methyl (E)-3-(4-methoxyphenyl)but-2-enoate | High (E)-selectivity |

This table outlines a hypothetical reaction based on the known reactivity of stabilized Wittig reagents.

Knoevenagel Condensation and Subsequent Esterification

The Knoevenagel condensation is another classical method for forming carbon-carbon double bonds, involving the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base. wikipedia.orgresearchgate.netnih.gov For the synthesis of the target molecule, 4-methoxyacetophenone would be reacted with a malonic acid derivative, such as malonic acid or dimethyl malonate. wikipedia.orgresearchgate.net

If malonic acid is used, the initial condensation product is 3-(4-methoxyphenyl)but-2-enoic acid. This carboxylic acid can then be esterified in a subsequent step using methanol under acidic conditions to yield this compound. A common variant is the Doebner modification, which utilizes pyridine (B92270) as both the solvent and the base, and often leads to concomitant decarboxylation when a malonic acid is used. wikipedia.orgresearchgate.net Alternatively, direct condensation with dimethyl malonate can be employed, although this may require more forcing conditions. organic-chemistry.org The stereoselectivity of the Knoevenagel condensation can be influenced by the reaction conditions, but often the more stable (E)-isomer is the major product. researchgate.net

Table 3: Knoevenagel Condensation/Esterification Approach

| Step | Reactants | Reagents/Catalyst | Solvent | Intermediate/Product |

| 1. Condensation | 4-Methoxyacetophenone, Malonic Acid | Piperidine or Pyridine | Toluene (B28343) or Pyridine | 3-(4-Methoxyphenyl)but-2-enoic acid |

| 2. Esterification | 3-(4-Methoxyphenyl)but-2-enoic acid | Methanol, Sulfuric Acid (cat.) | Methanol | This compound |

This table describes a two-step sequence based on the principles of the Knoevenagel condensation and Fischer esterification.

Palladium-Catalyzed Cross-Coupling Approaches (e.g., Heck Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Heck reaction, have emerged as powerful tools for the formation of carbon-carbon bonds. nih.gov The Heck reaction typically involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base. nih.gov To synthesize this compound, a plausible route would be the coupling of an aryl halide, such as 4-iodoanisole (B42571) or 4-bromoanisole, with an appropriate acrylate (B77674) derivative like methyl crotonate (methyl but-2-enoate).

The success of the Heck reaction is dependent on several factors, including the choice of palladium catalyst, ligands, base, and solvent. Research has shown that the Heck reaction of 4-iodoanisole with methyl acrylate can be achieved using a palladium-on-silica catalyst. wikipedia.org The regioselectivity of the addition to the double bond and the stereoselectivity of the resulting product are key considerations in this approach. Typically, the Heck reaction favors the formation of the trans- or (E)-isomer.

Table 4: Hypothetical Heck Coupling Reaction

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Typical Product |

| 4-Iodoanisole | Methyl crotonate | Palladium(II) acetate | Triethylamine | Acetonitrile or DMF | Methyl (E)-3-(4-methoxyphenyl)but-2-enoate |

This table illustrates a potential Heck coupling strategy based on known reactivity patterns.

Novel and Sustainable Synthetic Approaches

In recent years, the development of more efficient, selective, and sustainable synthetic methods has been a major focus of chemical research. For the synthesis of chiral molecules like the stereoisomers of this compound, catalytic asymmetric methods are of paramount importance.

Catalytic Asymmetric Synthesis for Enantiomeric and Diastereomeric Control

Achieving high levels of enantiomeric and diastereomeric control in the synthesis of α,β-unsaturated esters is a significant challenge. Modern catalytic asymmetric methods offer elegant solutions to this problem, often employing chiral catalysts to induce stereoselectivity.

One promising strategy is the asymmetric Horner-Wadsworth-Emmons reaction. This can be achieved by using a chiral phosphonate reagent or by employing an achiral phosphonate in the presence of a chiral ligand. cnpereading.com For instance, the use of chiral ligands in conjunction with lithium phosphonates has been shown to produce hydroxyphosphonate intermediates with high enantiomeric excess, which can then be converted to the chiral α,β-unsaturated ester. cnpereading.com

Asymmetric Heck reactions have also been developed, utilizing chiral palladium catalysts to control the stereochemistry of the product. wikipedia.org These reactions can be highly enantioselective, providing access to chiral β-aryl esters from the reaction of aryl halides with α,β-unsaturated esters. The choice of the chiral ligand is critical for achieving high enantioselectivity.

Furthermore, asymmetric conjugate addition reactions represent another powerful approach. The rhodium(I)-catalyzed asymmetric 1,4-addition of arylboronic acids to α,β-unsaturated esters, for example, can generate β-aryl esters with high yields and excellent enantioselectivity. wikipedia.org

Table 5: Examples of Catalytic Asymmetric Approaches to Chiral α,β-Unsaturated Esters

| Reaction Type | Chiral Catalyst/Ligand | Substrate Type | Product Type | Key Feature |

| Asymmetric HWE | Chiral Ligand with Lithium Phosphonate | Racemic α-oxygen-substituted aldehydes | Chiral α,β-unsaturated esters | Enantioconvergent synthesis |

| Asymmetric Heck | Chiral Palladium-Histidine Organocatalyst | Aryl halides and acrylates | Chiral β-aryl esters | High regio- and enantioselectivity |

| Asymmetric Conjugate Addition | Rhodium(I)/(S)-BINAP | Arylboronic acids and crotonates | Chiral β-aryl esters | High enantiomeric excess |

This table summarizes cutting-edge asymmetric methodologies applicable to the synthesis of chiral α,β-unsaturated esters.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for chemical synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netnih.gov These benefits are particularly relevant for the industrial production of fine chemicals like this compound.

The synthesis of α,β-unsaturated esters has been successfully translated to continuous flow systems. For instance, the Horner-Wadsworth-Emmons reaction, a common method for preparing such compounds, has been adapted to a two-step continuous flow process. flinders.edu.au Flow chemistry allows for precise control over reaction parameters such as temperature and residence time, which is crucial for optimizing yield and selectivity, especially when dealing with unstable intermediates. nih.gov

Multi-step continuous flow systems have been developed for the synthesis of various complex molecules, demonstrating the potential for integrating several reaction steps into a single, streamlined process. rsc.orgacs.org For example, a flow protocol for the synthesis of 1,4-disubstituted 1,2,3-triazoles from α,β-unsaturated carbonyls has been reported, showcasing the use of packed-bed reactors with immobilized catalysts. rsc.org Such strategies could be applied to the synthesis of this compound, potentially starting from readily available precursors and proceeding through multiple transformations in a continuous manner. The use of supercritical conditions in flow reactors has also been shown to significantly accelerate reactions like esterification. nih.gov

Mechanochemical Synthesis and Solvent-Free Methodologies

Mechanochemistry, the use of mechanical force to induce chemical reactions, is a rapidly growing field in green chemistry. By grinding or milling solid reactants together, often in the absence of a solvent, mechanochemical methods can lead to shorter reaction times, higher yields, and reduced waste generation. beilstein-journals.orgnih.gov

While the direct mechanochemical synthesis of this compound is not widely reported, related reactions have been successfully performed under mechanochemical conditions. For example, the Michael addition of 1,3-dicarbonyl compounds to α,β-unsaturated ketones has been achieved with high yields in a high-speed vibration mill. beilstein-journals.org This demonstrates the feasibility of forming C-C bonds in the solid state.

Furthermore, transesterification reactions have been carried out by milling an ester and an alcohol with basic alumina, suggesting a potential solvent-free route for modifying the ester group of a pre-existing butenoate. beilstein-journals.org The principles of mechanochemistry offer a promising avenue for developing more sustainable and efficient synthetic protocols for the target compound, minimizing the environmental impact associated with solvent use.

Optimization of Reaction Conditions and Process Intensification

Influence of Solvent Systems, Temperature, and Catalyst Loading

The choice of solvent, reaction temperature, and the amount of catalyst used can have a profound impact on the outcome of a reaction.

Solvent Systems: The solvent can influence the solubility of reactants, the stability of intermediates, and the stereochemical course of a reaction. In Wittig reactions, the use of protic solvents can favor the formation of the (E)-isomer, while aprotic media often lead to the (Z)-isomer. researchgate.net For HWE reactions, a variety of solvents have been employed, including tetrahydrofuran (THF), dimethylformamide (DMF), and even ionic liquids. researchgate.net The use of deep eutectic solvents, which are non-toxic and biodegradable, has been shown to enhance the stereoselective synthesis of (E)-α,β-unsaturated esters via the HWE reaction. rsc.org The presence of peroxides in solvents like THF can lead to the formation of unwanted side products in HWE reactions, highlighting the importance of solvent purity. thieme-connect.comresearchgate.net

Temperature: Temperature is a key parameter for controlling reaction rates and, in many cases, selectivity. In some Wittig reactions, higher temperatures can lead to increased yields of the alkene product. researchgate.net However, temperature can also affect the stereoselectivity. For instance, in the Wittig reaction of stabilized ylides, a higher temperature may decrease the trans/cis ratio of the product. researchgate.net The Schlosser modification of the Wittig reaction utilizes low temperatures to convert the initially formed erythro betaine to the threo betaine, ultimately affording the (E)-alkene. libretexts.orgwikipedia.org

Catalyst and Base Loading: The nature and amount of the base or catalyst used are critical. In HWE reactions, a wide range of bases, from strong ionic bases like sodium hydride to weaker organic bases like triethylamine, have been used. researchgate.netalfa-chemistry.com The choice of base can significantly affect the stereochemical outcome of the reaction. researchgate.net In catalytic Wittig reactions, the development of catalysts that can be used in lower loadings is an active area of research, aiming to improve the atom economy and reduce the cost of the process. organic-chemistry.org The use of strong bicyclic guanidine (B92328) bases has also been explored for promoting Wittig and HWE reactions. organic-chemistry.org

Table 3: Influence of Reaction Parameters on the Synthesis of α,β-Unsaturated Esters

| Parameter | Effect on Wittig/HWE Reaction | Example | Citation |

| Solvent | Influences stereoselectivity and side product formation. | Protic solvents favor (E)-isomers in Wittig reactions. | researchgate.net |

| Deep eutectic solvents enhance (E)-selectivity in HWE reactions. | rsc.org | ||

| Peroxides in THF can lead to byproducts in HWE reactions. | thieme-connect.comresearchgate.net | ||

| Temperature | Affects reaction rate and stereoselectivity. | Higher temperature can increase yield but may decrease stereoselectivity. | researchgate.netresearchgate.net |

| Low temperature is used in the Schlosser modification for (E)-alkene synthesis. | libretexts.orgwikipedia.org | ||

| Base/Catalyst | Determines reactivity and can influence stereoselectivity. | A wide range of bases are used, from NaH to organic amines. | researchgate.netalfa-chemistry.com |

| The choice of base can impact the E/Z ratio of the product. | researchgate.net |

This systematic optimization of reaction conditions is a crucial step in the process intensification of the synthesis of this compound, leading to more efficient, selective, and sustainable manufacturing processes.

Regioselective and Stereoselective Control Strategies

The synthesis of "this compound" presents a key challenge in controlling the geometry of the carbon-carbon double bond to selectively form either the (E)- or (Z)-stereoisomer. The reaction of a phosphonate ylide with the unsymmetrical ketone, 4-methoxyacetophenone, is inherently regioselective, as the nucleophilic attack occurs specifically at the carbonyl carbon. This specificity means that the primary strategic consideration in the synthesis of "this compound" is the control of stereoselectivity to favor the desired isomer.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for the synthesis of α,β-unsaturated esters and offers avenues for controlling the stereochemical outcome. organic-chemistry.orgwikipedia.org The stereoselectivity of the HWE reaction is significantly influenced by the reaction conditions and the structure of the phosphonate reagent. wikipedia.org

Standard HWE reaction conditions, which typically involve the use of sodium hydride or sodium methoxide as a base, predominantly yield the thermodynamically more stable (E)-isomer. organic-chemistry.org The mechanism involves the formation of an oxaphosphetane intermediate, and under thermodynamic control, the reaction favors the pathway leading to the (E)-alkene. organic-chemistry.org

For the selective synthesis of the (Z)-isomer, the Still-Gennari modification of the HWE reaction is a powerful strategy. tcichemicals.comnih.gov This method employs phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetates, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and often in the presence of a crown ether at low temperatures. tcichemicals.comnumberanalytics.com These conditions favor kinetic control, leading to the formation of the less stable (Z)-isomer with high selectivity. nih.gov The electron-withdrawing groups on the phosphonate accelerate the elimination of the oxaphosphetane intermediate, which is key to achieving Z-selectivity. nrochemistry.com While the Still-Gennari olefination is highly effective for aldehydes, its application with ketones, particularly aryl ketones, can be less straightforward and may require careful optimization of reaction conditions. enamine.net

Another important method for the stereoselective synthesis of (E)-α,β-unsaturated esters is the Heck reaction. thieme-connect.deorganic-chemistry.org This palladium-catalyzed cross-coupling reaction between an aryl halide and an alkene typically exhibits high (E)-selectivity. organic-chemistry.org

The following table summarizes key research findings on the stereoselective synthesis of "this compound" and its analogs, highlighting the different strategies and their outcomes.

Interactive Data Table: Stereoselective Synthesis of this compound Analogs

| Starting Material | Reagent | Catalyst/Base | Solvent | Temp. (°C) | Product(s) | Yield (%) | E:Z Ratio |

| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-Crown-6 | THF | -78 | Methyl (Z)-3-(p-tolyl)acrylate | 78 | 1:15.5 tcichemicals.com |

| Aldehydes | Triethyl phosphonoacetate | NaH | THF | RT | (E)-α,β-Unsaturated ester | High | Predominantly E organic-chemistry.orgenamine.net |

| Aldehydes | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KHMDS, 18-Crown-6 | THF | -78 | (Z)-α,β-Unsaturated ester | High | Predominantly Z tcichemicals.comnumberanalytics.com |

| Aryl Halides | Alkenes | Palladium Catalyst, Base | Various | Elevated | (E)-Substituted Alkenes | Good | Exclusively E thieme-connect.de |

Reactivity and Mechanistic Studies of Methyl 3 4 Methoxyphenyl but 2 Enoate

Nucleophilic Addition Reactions to the α,β-Unsaturated System

The conjugated system in Methyl 3-(4-methoxyphenyl)but-2-enoate, influenced by the electron-withdrawing methyl ester group, renders the β-carbon electrophilic and susceptible to attack by nucleophiles. This reactivity is central to the formation of new carbon-carbon and carbon-heteroatom bonds.

Conjugate Additions (Michael-type Reactions)

The Michael addition, a cornerstone of carbon-carbon bond formation, is a key reaction pathway for this compound. This reaction involves the 1,4-addition of a nucleophile to the α,β-unsaturated carbonyl compound.

Soft carbon nucleophiles, such as enolates derived from malonic esters, readily participate in Michael additions with α,β-unsaturated esters. While specific studies on this compound are not extensively documented in readily available literature, the analogous reaction with similar substrates is well-established. For instance, the addition of a malonate enolate to an α,β-unsaturated ester proceeds via the formation of a new carbon-carbon bond at the β-position.

The reaction of Grignard reagents with α,β-unsaturated esters can lead to either 1,2-addition (attack at the carbonyl carbon) or 1,4-addition (conjugate addition). The regioselectivity is influenced by factors such as the nature of the Grignard reagent, the substrate, and the presence of catalysts. To favor the desired 1,4-addition, organocuprates (Gilman reagents), which are softer nucleophiles, are often employed. These reagents are prepared in situ from Grignard reagents and a copper(I) salt.

Table 1: Representative Conjugate Addition of Carbon Nucleophiles

| Nucleophile | Reagents/Conditions | Product Type |

| Diethyl malonate | NaOEt, EtOH | Diethyl 2-(1-(4-methoxyphenyl)-3-oxobut-1-yl)malonate |

| Me₂CuLi | Et₂O, -78 °C | Methyl 3-methyl-3-(4-methoxyphenyl)butanoate |

Note: The data in this table is representative of typical Michael additions and may not reflect experimentally verified results for this compound due to a lack of specific literature data.

Nitrogen, oxygen, and sulfur nucleophiles also undergo conjugate addition to α,β-unsaturated esters in what are known as aza-Michael, oxa-Michael, and thia-Michael additions, respectively. These reactions are of significant importance in the synthesis of various functionalized molecules.

The addition of amines (aza-Michael) to α,β-unsaturated esters is a common method for the synthesis of β-amino esters. The reaction is often catalyzed by a base or can proceed under neat conditions. Similarly, thiols (thia-Michael) are excellent nucleophiles for conjugate additions, typically reacting under mild conditions to yield β-thioethers. The addition of alcohols (oxa-Michael) is generally less favorable due to the lower nucleophilicity of alcohols compared to amines and thiols and often requires catalysis.

Table 2: Representative Conjugate Addition of Heteroatom Nucleophiles

| Nucleophile | Reagents/Conditions | Product Type |

| Aniline | Neat, rt | Methyl 3-anilino-3-(4-methoxyphenyl)butanoate |

| Thiophenol | Et₃N, CH₂Cl₂ | Methyl 3-(4-methoxyphenyl)-3-(phenylthio)butanoate |

| Methanol (B129727) | NaOMe, MeOH | Methyl 3-methoxy-3-(4-methoxyphenyl)butanoate |

Note: The data in this table is representative and based on general reactivity patterns of α,β-unsaturated esters. Specific experimental data for this compound is limited.

The development of catalytic asymmetric Michael additions allows for the stereocontrolled synthesis of chiral molecules. This is often achieved using chiral organocatalysts or metal complexes with chiral ligands. For substrates bearing a p-methoxyphenyl group, organocatalytic methods have been shown to be effective in achieving high enantioselectivity. For example, the reaction of nitromethane (B149229) with an α,β-unsaturated aldehyde containing a p-methoxyphenyl group, catalyzed by a chiral diphenylprolinol silyl (B83357) ether, has been reported to proceed with good yield and excellent enantioselectivity. This suggests that similar strategies could be successfully applied to this compound.

Table 3: Representative Catalytic Asymmetric Michael Addition

| Nucleophile | Catalyst | Product Type | Stereoselectivity |

| Nitromethane | Chiral Prolinol Ether | Methyl 3-(4-methoxyphenyl)-4-nitrobutanoate | High e.e. (expected) |

Note: This example is based on analogous systems and highlights the potential for asymmetric synthesis. Specific data for the target compound is not available.

Electrophilic Addition Reactions to the Alkene Moiety

The carbon-carbon double bond in this compound can also undergo electrophilic addition reactions, although this reactivity is somewhat attenuated by the electron-withdrawing nature of the ester group.

Halogenation Reactions

The addition of halogens, such as bromine (Br₂) or chlorine (Cl₂), across the double bond of α,β-unsaturated esters is a well-known transformation. The reaction of trans-cinnamic acid and its methyl ester with bromine in aqueous acetic acid has been studied and shown to proceed via a stereospecific anti-addition mechanism, yielding the corresponding erythro-dibromo derivatives. sigmaaldrich.comtcichemicals.com This suggests that the bromination of this compound would likely proceed in a similar fashion to afford the dibrominated product. The reaction is initiated by the electrophilic attack of the halogen on the double bond, forming a cyclic halonium ion intermediate, which is then opened by the nucleophilic attack of the halide ion.

Table 4: Representative Halogenation Reaction

| Reagent | Solvent | Product |

| Br₂ | Acetic Acid | Methyl 2,3-dibromo-3-(4-methoxyphenyl)butanoate |

Note: This reaction is based on the known reactivity of similar cinnamate (B1238496) systems. sigmaaldrich.comtcichemicals.comscbt.com

Hydrohalogenation and Hydration Reactions

The addition of hydrohalic acids (HX) or water to the α,β-unsaturated system of this compound can proceed via two main pathways: direct electrophilic addition to the double bond or conjugate (Michael) addition. The regiochemical outcome is governed by the stability of the intermediate carbocation.

Hydrohalogenation: In the presence of a strong acid like HBr or HCl, the reaction is expected to proceed via protonation of the carbonyl oxygen, followed by nucleophilic attack of the halide at the β-carbon (C3). This 1,4-conjugate addition is often favored for α,β-unsaturated carbonyl compounds. However, direct protonation of the double bond can also occur. Protonation at the α-carbon (C2) is disfavored due to the adjacent electron-withdrawing ester group. Protonation at the β-carbon (C3) leads to a tertiary carbocation stabilized by resonance with the p-methoxyphenyl group. Subsequent attack by the halide ion would yield the corresponding 3-halo-3-(4-methoxyphenyl)butanoate.

Hydration: Acid-catalyzed hydration follows a similar mechanistic principle. Protonation of the double bond at the β-position generates a resonance-stabilized tertiary benzylic carbocation. Nucleophilic attack by water at this position, followed by deprotonation, yields the β-hydroxy ester, Methyl 3-hydroxy-3-(4-methoxyphenyl)butanoate.

| Reaction | Reagents | Expected Major Product | Notes |

| Hydrohalogenation | HBr or HCl | Methyl 3-bromo-3-(4-methoxyphenyl)butanoate | The reaction likely proceeds via a conjugate addition or a stable tertiary carbocation intermediate. |

| Hydration (Acid-catalyzed) | H₂O, H₂SO₄ (cat.) | Methyl 3-hydroxy-3-(4-methoxyphenyl)butanoate | Follows Markovnikov's rule, leading to the formation of a tertiary alcohol. |

Epoxidation Reactions

Epoxidation of the electron-deficient double bond in this compound typically requires strong oxidizing agents. The resulting epoxide, Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate (also known as methyl 3-(4-methoxyphenyl)glycidate), is a valuable chiral building block.

A key development in this area is the enzymatic resolution of racemic trans-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate. google.com This process allows for the separation of enantiomers, which is crucial for the synthesis of optically active pharmaceuticals. One patented method involves the enantioselective hydrolysis of the racemic epoxide using a lipase (B570770) enzyme. google.com

In a typical procedure, the racemic trans-epoxide is treated with a lipase, such as one from Serratia marcescens or Candida cylindracea, in a buffered two-phase system (e.g., toluene (B28343) and a phosphate (B84403) buffer). google.com The enzyme selectively hydrolyzes one of the enantiomers to its corresponding carboxylic acid, leaving the other enantiomerically enriched ester intact. For instance, this method has been used to produce (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester with high enantiomeric excess. google.com

| Reaction | Reagents/Catalyst | Product | Key Findings |

| Enantioselective Hydrolysis | Racemic trans-methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate, Lipase A (Serratia marcescens), Toluene/Phosphate Buffer (pH ~7.5) | (2R,3S)-3-(4-methoxyphenyl)glycidic acid methyl ester | Achieves 90-99% enantiomeric excess with a yield of 45-47.5%. google.com |

Dihydroxylation Reactions

Dihydroxylation involves the addition of two hydroxyl groups across the double bond to form a diol. This transformation can be achieved using various reagents, with the stereochemical outcome depending on the chosen method.

Syn-Dihydroxylation: The most common method for syn-dihydroxylation uses osmium tetroxide (OsO₄) as a catalyst with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO). This reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to yield a cis-diol. For this compound, this would result in the formation of Methyl 2,3-dihydroxy-3-(4-methoxyphenyl)butanoate with a syn relationship between the two newly introduced hydroxyl groups. A less toxic, though often lower-yielding, alternative is the use of cold, dilute, and alkaline potassium permanganate (B83412) (KMnO₄).

| Reaction | Reagents | Expected Product | Stereochemistry |

| Syn-Dihydroxylation | 1. OsO₄ (cat.), NMO 2. NaHSO₃ | Methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)butanoate | Syn-addition |

| Syn-Dihydroxylation | Cold, dilute KMnO₄, NaOH | Methyl (2R,3S)-2,3-dihydroxy-3-(4-methoxyphenyl)butanoate | Syn-addition |

Pericyclic Reactions

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. The conjugated system of this compound allows it to participate in cycloaddition reactions.

Diels-Alder Cycloadditions (Dienophile Behavior)

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. This compound is expected to be a competent dienophile. The electron-withdrawing carboxylate group lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the alkene, facilitating the reaction with the HOMO (Highest Occupied Molecular Orbital) of an electron-rich diene. organic-chemistry.orgmasterorganicchemistry.com

The presence of two substituents on one of the sp² carbons (the methyl group and the ester) and the bulky 4-methoxyphenyl (B3050149) group on the other creates significant steric hindrance, which may influence the reaction rate and stereoselectivity (endo/exo selectivity). Reactions would likely require elevated temperatures or Lewis acid catalysis to proceed efficiently.

| Diene | Expected Product | Conditions |

| 1,3-Butadiene | Methyl 4-(4-methoxyphenyl)-3-methylcyclohex-3-ene-1-carboxylate | Thermal or Lewis acid catalysis |

| Cyclopentadiene | Methyl 3-(4-methoxyphenyl)-2-methylbicyclo[2.2.1]hept-5-ene-2-carboxylate | Thermal conditions, likely favoring the endo isomer. |

| Danishefsky's Diene | Methyl 2-(4-methoxyphenyl)-4-methoxy-1-methyl-5-(trimethylsilyloxy)cyclohex-3-ene-1-carboxylate | Thermal conditions |

[3+2] Cycloaddition Reactions (e.g., with Nitrile N-Oxides)

The [3+2] cycloaddition of a 1,3-dipole, such as a nitrile N-oxide, with an alkene is a powerful method for constructing five-membered heterocyclic rings. The reaction of this compound with an aryl nitrile N-oxide (generated in situ from an oxime) would lead to the formation of a highly substituted isoxazoline (B3343090) ring.

The regioselectivity of the cycloaddition is determined by electronic and steric factors. Theoretical studies suggest that for many [3+2] cycloadditions involving nitrile N-oxides, the reaction is polar and proceeds in a single step. The reaction between an arylnitrile N-oxide and the subject compound is expected to yield a 3,5-diaryl-4-methyl-4-(methoxycarbonyl)isoxazoline.

Reduction Reactions

The double bond and the ester functional group in this compound can be reduced under various conditions.

Catalytic Hydrogenation: The most common method for reducing the carbon-carbon double bond without affecting the ester is catalytic hydrogenation. Using a heterogeneous catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂) with hydrogen gas at moderate pressure will selectively reduce the alkene. This conjugate reduction yields Methyl 3-(4-methoxyphenyl)propanoate. nih.gov

More forceful conditions, such as higher pressures and temperatures or the use of more aggressive catalysts like Raney Nickel, could potentially lead to the reduction of both the double bond and the aromatic ring. Complete reduction of both the alkene and the ester to an alcohol can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH₄).

| Reaction | Reagents | Product | Notes |

| Conjugate Reduction | H₂, Pd/C | Methyl 3-(4-methoxyphenyl)propanoate nih.gov | Selectively reduces the C=C double bond. |

| Full Reduction | 1. LiAlH₄ 2. H₂O | 3-(4-Methoxyphenyl)butan-1-ol | Reduces both the ester and the double bond. |

Catalytic Hydrogenation of the Alkene

The catalytic hydrogenation of α,β-unsaturated esters like this compound can proceed via two main pathways: reduction of the carbon-carbon double bond to yield the corresponding saturated ester, or reduction of the carbonyl group to an allylic alcohol. Achieving selectivity for the hydrogenation of the alkene in the presence of the ester and the aromatic ring is a key challenge.

Research has shown that certain catalyst systems are effective for the selective hydrogenation of the C=C bond in α,β-unsaturated carbonyl compounds. For instance, rhodium hydride catalysts, such as (η⁵-C₅Me₅)Rh(2-(2-pyridyl)phenyl)H, have been utilized for the selective hydrogenation of the C=C double bond in various α,β-unsaturated esters. These reactions are typically carried out under mild conditions, such as at room temperature with methanol as the solvent.

Another approach involves the use of copper(I)/N-heterocyclic carbene (NHC) complexes. These catalysts have demonstrated the ability to facilitate the conjugate reduction of α,β-unsaturated esters using H₂ as the reducing agent. This method is notable for its atom economy, as it avoids the use of stoichiometric hydrosilane reductants. The reaction conditions for such hydrogenations often involve elevated pressures of hydrogen gas and temperatures around 60 °C in a solvent like THF.

A summary of representative catalytic systems for the hydrogenation of the alkene in α,β-unsaturated esters is presented in the table below.

| Catalyst System | Reagents and Conditions | Product | Selectivity |

| Rhodium Hydride Complex | H₂, Methanol, Room Temperature | Saturated Ester | High for C=C reduction |

| Copper(I)/NHC Complex | H₂ (90 bar), NaOtBu, THF, 60 °C | Saturated Ester | High for C=C reduction |

Chemoselective Reduction of the Ester Group to Alcohol or Aldehyde

The chemoselective reduction of the ester functionality in this compound to the corresponding allylic alcohol, 3-(4-methoxyphenyl)but-2-en-1-ol, or the aldehyde, 3-(4-methoxyphenyl)but-2-enal, requires reagents that can selectively reduce the ester without affecting the carbon-carbon double bond or the aromatic ring.

One common method for the reduction of α,β-unsaturated esters to allylic alcohols is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures. By carefully controlling the stoichiometry of the reagent and the reaction temperature, it is often possible to achieve selective reduction of the ester to the aldehyde or further to the alcohol.

Catalytic transfer hydrogenation represents another effective strategy. This method utilizes a hydrogen donor, such as a secondary alcohol or a formate (B1220265) salt, in the presence of a metal catalyst. A variety of catalysts, both homogeneous and heterogeneous, have been developed for the selective transfer hydrogenation of α,β-unsaturated carbonyls to their corresponding allylic alcohols.

Biocatalysis offers a green and highly selective alternative. Carboxylic acid reductases (CARs), for example, have been employed in whole-cell or in vitro systems to reduce α,β-unsaturated carboxylic acids to allylic alcohols. While the direct reduction of the ester is less common, enzymatic hydrolysis of the ester to the corresponding carboxylic acid, followed by in situ reduction with a CAR, presents a viable two-step, one-pot approach.

The following table summarizes different approaches for the chemoselective reduction of α,β-unsaturated esters.

| Method | Reagents and Conditions | Product | Key Features |

| Hydride Reduction | DIBAL-H, Toluene, -78 °C | Aldehyde or Allylic Alcohol | Stoichiometry dependent |

| Catalytic Transfer Hydrogenation | Isopropanol, Metal Catalyst | Allylic Alcohol | Avoids H₂ gas |

| Biocatalysis | Carboxylic Acid Reductase (CAR) | Allylic Alcohol | High selectivity, mild conditions |

Functional Group Transformations of the Ester Moiety

The methyl ester group of this compound can undergo a variety of functional group transformations, providing access to a range of other valuable compounds.

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is typically catalyzed by an acid or a base. More recently, organometallic catalysts have gained prominence due to their efficiency and milder reaction conditions.

Titanium-based catalysts, such as titanium(IV) isopropoxide or cyclopentadienyltitanium trichlorides, have been shown to be effective for the transesterification of methyl esters. acs.orgacs.org These reactions are often carried out by heating the methyl ester with an excess of the desired alcohol in the presence of the catalyst. Microwave heating has also been employed to accelerate these titanium-catalyzed transesterifications. nih.gov

The general scheme for the transesterification of this compound is as follows:

This compound + R-OH ⇌ 3-(4-methoxyphenyl)but-2-enoate-R + CH₃OH

| Catalyst | Alcohol (R-OH) | Conditions |

| Titanium(IV) Isopropoxide | Various primary and secondary alcohols | Heat, neat or in a solvent |

| CpTiCl₃ | Various primary and secondary alcohols | 100-120 °C |

| Microwave-assisted Ti-catalysis | Various alcohols | 160 °C, 1 hour |

Saponification and Ester Hydrolysis

Saponification is the hydrolysis of an ester under basic conditions to yield a carboxylate salt, which upon acidification, gives the corresponding carboxylic acid. masterorganicchemistry.comyoutube.comdoubtnut.com For this compound, saponification results in the formation of 3-(4-methoxyphenyl)but-2-enoic acid.

A typical laboratory procedure involves dissolving the ester in a mixture of an alcohol, such as methanol or ethanol, and an aqueous solution of a strong base, like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). operachem.com The reaction mixture is often stirred at room temperature or heated under reflux to ensure complete hydrolysis. operachem.com Following the reaction, an acidic workup with a mineral acid like hydrochloric acid (HCl) is necessary to protonate the carboxylate salt and isolate the carboxylic acid. operachem.com

A simple procedure for the saponification of a methyl ester is outlined below.

| Step | Procedure | Purpose |

| 1 | Dissolve ester in MeOH/H₂O | To ensure miscibility of reactants |

| 2 | Add aqueous NaOH solution | To provide the hydroxide nucleophile |

| 3 | Stir at room temperature or reflux | To drive the reaction to completion |

| 4 | Acidify with HCl | To protonate the carboxylate salt |

| 5 | Extract with an organic solvent | To isolate the carboxylic acid product |

Amidation Reactions

Amidation of this compound involves the reaction of the ester with ammonia, a primary amine, or a secondary amine to form the corresponding primary, secondary, or tertiary amide, respectively. This transformation typically requires heating the ester with the amine, as esters are generally less reactive towards amines than acyl chlorides or anhydrides. masterorganicchemistry.com

The reaction proceeds via a nucleophilic acyl substitution mechanism, where the amine attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. masterorganicchemistry.comresearchgate.net Elimination of methanol from this intermediate yields the amide. To drive the equilibrium towards the product, it is often necessary to use a large excess of the amine or to remove the methanol as it is formed.

More recently, catalytic methods have been developed to facilitate the direct amidation of esters under milder conditions. For example, nickel-catalyzed reductive coupling between unactivated esters and nitroarenes provides a direct route to aromatic amides. nih.gov Base-promoted direct amidation using strong bases like potassium tert-butoxide in DMSO or n-butyllithium in THF has also been reported as an effective method. rsc.org

| Amine | Conditions | Product |

| Ammonia (NH₃) | Heat | Primary Amide |

| Primary Amine (R-NH₂) | Heat | Secondary Amide |

| Secondary Amine (R₂NH) | Heat | Tertiary Amide |

| Aniline (with Ni-catalyst) | Nickel catalyst, reducing agent | N-Aryl Amide |

Aromatic Substitution Reactions on the 4-Methoxyphenyl Group

The 4-methoxyphenyl group in this compound is an activated aromatic ring, susceptible to electrophilic aromatic substitution reactions. The methoxy (B1213986) (-OCH₃) group is a strong electron-donating group through resonance, and it directs incoming electrophiles to the ortho and para positions relative to itself. vedantu.combyjus.com Since the para position is already substituted, electrophilic attack will predominantly occur at the ortho positions (positions 3 and 5 of the phenyl ring).

Common electrophilic aromatic substitution reactions include halogenation, nitration, and Friedel-Crafts reactions. The high reactivity of the anisole (B1667542) moiety means that these reactions can often be carried out under milder conditions than those required for benzene (B151609). brainly.inacs.org For instance, the bromination of anisole can proceed readily in a solvent like acetic acid without the need for a Lewis acid catalyst, which is typically required for less activated aromatic rings. pearson.com

The expected major products for some electrophilic aromatic substitution reactions on this compound are listed below.

| Reaction | Electrophile Source | Expected Major Product |

| Bromination | Br₂ in Acetic Acid | Methyl 3-(3-bromo-4-methoxyphenyl)but-2-enoate |

| Nitration | HNO₃, H₂SO₄ | Methyl 3-(4-methoxy-3-nitrophenyl)but-2-enoate |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid | Methyl 3-(3-acyl-4-methoxyphenyl)but-2-enoate |

Electrophilic Aromatic Substitution (e.g., Nitration, Halogenation)

The 4-methoxyphenyl group in this compound governs the regioselectivity of electrophilic aromatic substitution reactions. The methoxy (-OCH3) group is a potent activating group and an ortho-, para-director due to its ability to donate electron density to the benzene ring through resonance. This enhanced nucleophilicity of the aromatic ring makes it susceptible to attack by electrophiles, primarily at the positions ortho and para to the methoxy group.

Nitration:

The nitration of aromatic compounds is a classic example of electrophilic aromatic substitution, typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the nitronium ion (NO2+) as the active electrophile. For anisole, a close structural analog of the 4-methoxyphenyl group, nitration proceeds readily to yield a mixture of ortho- and para-nitroanisole. The para isomer is generally the major product due to reduced steric hindrance compared to the ortho positions. In a study on the nitration of anisole with aqueous nitric acid, a high yield of mono-nitrated products was obtained, with a significant preference for the para-isomer (80%). vaia.com This suggests that the nitration of this compound would similarly yield predominantly Methyl 3-(4-methoxy-3-nitrophenyl)but-2-enoate and Methyl 3-(4-methoxy-2-nitrophenyl)but-2-enoate, with the former being the major product.

The general mechanism involves the attack of the nitronium ion on the electron-rich aromatic ring, forming a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion). The positive charge in this intermediate is delocalized over the ortho and para positions, with a particularly stable resonance structure where the positive charge is on the carbon bearing the methoxy group, allowing for direct stabilization by the oxygen lone pair. nih.govresearchgate.net Subsequent loss of a proton restores aromaticity and yields the nitro-substituted product. sigmaaldrich.com

Halogenation:

Halogenation of the 4-methoxyphenyl group, for instance with bromine in a suitable solvent like ethanoic acid, is also a facile electrophilic aromatic substitution. The methoxy group strongly activates the ring, often allowing the reaction to proceed even without a Lewis acid catalyst. researchgate.netyoutube.com The reaction with anisole typically yields a mixture of ortho- and para-bromoanisole, with the para isomer being the major product, often in yields as high as 90%, due to steric factors. youtube.comrsc.org Therefore, the bromination of this compound is expected to produce primarily Methyl 3-(3-bromo-4-methoxyphenyl)but-2-enoate.

The mechanism is analogous to nitration, where the halogen (e.g., Br2) is polarized, and the electrophilic bromine atom is attacked by the aromatic ring to form a resonance-stabilized carbocation, followed by deprotonation. researchgate.net

Table 1: Predicted Major Products of Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Predicted Major Product | Predicted Minor Product(s) |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Methyl 3-(4-methoxy-3-nitrophenyl)but-2-enoate | Methyl 3-(4-methoxy-2-nitrophenyl)but-2-enoate |

| Bromination | Br₂, CH₃COOH | Methyl 3-(3-bromo-4-methoxyphenyl)but-2-enoate | Methyl 3-(2-bromo-4-methoxyphenyl)but-2-enoate |

Side-Chain Functionalization

The but-2-enoate side-chain of this compound offers several sites for functionalization, including the α,β-unsaturated system and the allylic methyl group.

Reactions at the C=C Double Bond:

The conjugated double bond is susceptible to a variety of addition reactions.

Michael Addition: As an α,β-unsaturated ester, the double bond is an electrophilic site and can undergo nucleophilic conjugate addition (Michael addition). Soft nucleophiles, such as enamines, cuprates, and thiols, can add to the β-carbon. For instance, the reaction of cinnamaldehyde (B126680) with thiols demonstrates the reactivity of the β-carbon towards nucleophilic attack. This suggests that this compound can react with various nucleophiles to introduce functionality at the β-position of the side chain.

Cycloaddition Reactions: The double bond can participate in cycloaddition reactions. For example, cinnamate esters can undergo [2+2] cycloaddition upon UV illumination, leading to cross-linked products. vaia.com While this is an intermolecular reaction, it highlights the reactivity of the double bond.

Oxidative Cleavage: The carbon-carbon double bond in cinnamic acid derivatives can be cleaved under oxidative conditions, for example, using hydrogen peroxide catalyzed by vanadium(V) oxide, to yield benzaldehyde (B42025) derivatives. nih.gov This indicates a potential pathway to transform the but-2-enoate side chain.

Functionalization of the Allylic Methyl Group:

The methyl group at the 3-position is allylic to the double bond, making its C-H bonds weaker and susceptible to radical-mediated reactions. A study on the allylic halogenation of methyl 3-methylbut-2-enoate, a close structural analog, demonstrated that reaction with N-bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (B127087) in the presence of a radical initiator leads to the formation of a mixture of cis- and trans-4-halogeno-3-methylbut-2-enoate. This provides a direct precedent for the functionalization of the methyl group in this compound. Such a reaction would introduce a handle for further synthetic transformations at this position.

Table 2: Potential Side-Chain Functionalization Reactions of this compound

| Reaction Type | Reagents/Conditions | Potential Product Type | Relevant Analogy |

|---|---|---|---|

| Michael Addition | Soft Nucleophiles (e.g., R₂CuLi, RSH) | β-Substituted butanoate ester | Reactions of enones and cinnamates |

| Allylic Halogenation | NBS, Radical Initiator | Methyl 3-(4-methoxyphenyl)-4-halobut-2-enoate | Allylic halogenation of methyl 3-methylbut-2-enoate |

| Oxidative Cleavage | H₂O₂, V₂O₅ | 4-Methoxyacetophenone | Oxidative cleavage of cinnamic acids nih.gov |

Advanced Spectroscopic and Computational Structural Elucidation of Methyl 3 4 Methoxyphenyl but 2 Enoate

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Stereochemical Assignment and Conformational Preferences

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For Methyl 3-(4-methoxyphenyl)but-2-enoate, which can exist as (E) and (Z) isomers, NMR is crucial for unambiguous stereochemical assignment.

The 1H and 13C NMR chemical shifts are highly sensitive to the electronic and steric environment of the nuclei. In the case of this compound, the key diagnostic signals include those of the vinylic proton, the methyl groups, the methoxy (B1213986) group, and the aromatic protons. The relative positions of the aryl ring and the ester group in the (E) and (Z) isomers cause significant differences in the chemical shifts of the substituents on the double bond due to anisotropic effects and through-space interactions.

Hypothetical 1H and 13C NMR Data for this compound (in CDCl3)

| Assignment | Hypothetical 1H Chemical Shift (δ, ppm) | Hypothetical 13C Chemical Shift (δ, ppm) |

| C=O | - | ~168.0 |

| C-3 (C=C) | - | ~155.0 |

| C-2 (C=C) | ~5.9-6.2 (vinylic H) | ~115.0 |

| Aromatic C (quaternary) | - | ~130.0 |

| Aromatic CH | ~6.9 (d, 2H), ~7.5 (d, 2H) | ~129.0, ~114.0 |

| OCH3 (ester) | ~3.7 (s, 3H) | ~52.0 |

| OCH3 (phenyl) | ~3.8 (s, 3H) | ~55.0 |

| CH3 (at C-3) | ~2.5 (s, 3H) | ~18.0 |

Note: This table is based on expected values for α,β-unsaturated esters and may vary from experimental data.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY/ROESY)

While 1D NMR provides essential information, 2D NMR techniques are indispensable for the complete and unambiguous assignment of complex structures like this compound.

COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, typically through two or three bonds. For this molecule, COSY would show correlations between the aromatic protons on the phenyl ring, helping to confirm their ortho and meta relationships.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with their directly attached carbon atoms. This is crucial for assigning the 13C spectrum. For instance, it would link the vinylic proton signal to the C-2 carbon signal and the methyl proton signals to their respective carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically 2-4 bonds). This is particularly powerful for identifying quaternary carbons and piecing together the molecular skeleton. Key HMBC correlations for this compound would include:

The vinylic proton (H-2) to the carbonyl carbon (C=O) and the quaternary aromatic carbon.

The methyl protons at C-3 to C-2, C-3, and the carbonyl carbon.

The methoxy protons to their respective attached carbons.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, which is vital for stereochemical assignment. For this compound, a NOESY or ROESY experiment would be the definitive method to distinguish between the (E) and (Z) isomers. For example, in the (Z) isomer, a NOE would be expected between the vinylic proton and the protons of the methyl group at C-3, whereas in the (E) isomer, a NOE would be observed between the vinylic proton and the aromatic protons.

Quantitative NMR for Purity and Isomeric Compositional Analysis

Quantitative NMR (qNMR) is a powerful method for determining the purity of a sample or the relative amounts of isomers in a mixture without the need for identical standards for each component. ox.ac.uk The determination of the isomeric ratio (E/Z) of this compound can be readily achieved using 1H qNMR.

The method relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. By comparing the integrals of well-resolved signals that are unique to each isomer, their relative concentrations can be calculated. For this molecule, the vinylic proton or the methyl protons at C-3 would likely have distinct chemical shifts in the (E) and (Z) isomers, making them suitable for qNMR analysis. For accurate quantification, it is essential to ensure complete relaxation of the nuclei by using a sufficiently long relaxation delay (D1) in the pulse sequence.

Solid-State NMR for Polymorph Characterization (if applicable)

While solution-state NMR provides information on molecules in the isotropic phase, solid-state NMR (ssNMR) offers insights into the structure and dynamics of materials in their solid, crystalline, or amorphous forms. preprints.org If this compound can exist in different crystalline forms (polymorphs), ssNMR would be a valuable tool for their characterization. nih.gov

Polymorphs can exhibit different physical properties, and ssNMR can distinguish them based on differences in the local chemical environments of the atoms in the crystal lattice. 13C Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique that can reveal distinct sets of resonances for each polymorph due to variations in crystal packing and intermolecular interactions. Advanced ssNMR experiments can provide information on intermolecular distances and molecular conformations in the solid state. preprints.orgnih.gov

Chiral NMR Reagents for Enantiomeric Excess Determination (if chiral variants)

This compound is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, the use of chiral NMR reagents for the determination of enantiomeric excess is not applicable to this compound. This technique is relevant for chiral molecules, where a chiral auxiliary is used to form diastereomeric complexes that can be distinguished by NMR.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the nature of the chemical bonds. These techniques are based on the absorption or scattering of light due to molecular vibrations.

Analysis of Carbonyl, Alkene, and Aromatic Ring Vibrations

The IR and Raman spectra of this compound are dominated by vibrations of the ester, alkene, and aromatic moieties. The conjugation between the phenyl ring, the C=C double bond, and the C=O double bond significantly influences the positions of their respective stretching frequencies.

Carbonyl (C=O) Stretching: In α,β-unsaturated esters, the C=O stretching vibration is typically observed in the range of 1730-1715 cm-1 in the IR spectrum. orgchemboulder.com This is a lower frequency compared to saturated esters (1750-1735 cm-1) due to the delocalization of π-electrons through conjugation, which weakens the C=O bond. youtube.comyoutube.com

Alkene (C=C) Stretching: The C=C stretching vibration in conjugated systems appears in the region of 1650-1600 cm-1. This band is often of variable intensity in the IR spectrum but can be strong in the Raman spectrum.

Aromatic Ring Vibrations: The aromatic ring gives rise to several characteristic bands. The C=C stretching vibrations within the ring typically appear in the 1600-1450 cm-1 region. The substitution pattern on the ring also gives rise to characteristic C-H out-of-plane bending vibrations in the 900-690 cm-1 region.

C-O Stretching: Esters show two characteristic C-O stretching vibrations in the fingerprint region (1300-1000 cm-1), corresponding to the C-O-C asymmetric and symmetric stretching modes. spectroscopyonline.com

Typical Vibrational Frequencies for this compound

| Vibrational Mode | Typical Frequency Range (cm-1) | Expected Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium to Weak |

| Aliphatic C-H Stretch | 3000-2850 | Medium |

| C=O Stretch (conjugated ester) | 1730-1715 | Strong |

| C=C Stretch (conjugated alkene) | 1650-1600 | Medium to Strong |

| Aromatic C=C Stretch | 1600-1450 | Medium to Strong |

| C-O Stretch | 1300-1000 | Strong |

Note: This table presents generally expected frequency ranges.

The combined application of these spectroscopic techniques provides a comprehensive understanding of the structure, stereochemistry, and electronic properties of this compound.

Investigation of Hydrogen Bonding Networks in Solid State

In its pure solid form, this compound is an aprotic molecule, meaning it lacks hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen. Consequently, it cannot act as a hydrogen bond donor and does not form classical hydrogen bonding networks through self-association, which are reliant on donor-acceptor pairings.

Surface-Enhanced Raman Spectroscopy (SERS) for Adsorption Studies

While specific Surface-Enhanced Raman Spectroscopy (SERS) studies on this compound are not extensively documented in peer-reviewed literature, the technique offers significant potential for investigating its adsorption behavior on plasmonically active surfaces. SERS is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the orientation and interaction of molecules adsorbed onto metallic nanostructures, such as those of silver or gold.

A hypothetical SERS experiment would involve adsorbing the compound onto a colloid or fabricated substrate of silver or gold nanoparticles. By analyzing the enhancement of specific Raman bands, the adsorption geometry can be inferred:

Strong enhancement of aromatic ring modes: This would suggest an orientation where the 4-methoxyphenyl (B3050149) group is in close proximity, and potentially parallel, to the metallic surface.

Enhancement of C=O and C-O-C stretching vibrations: This would indicate that the ester and ether functionalities are interacting directly with the surface.

Observation of out-of-plane bending modes: The relative intensity of these modes can help distinguish between a flat ("face-on") or tilted ("edge-on") adsorption orientation with respect to the surface.

Such studies are invaluable for understanding the interfacial behavior of the molecule, which is critical in fields like sensor development or heterogeneous catalysis.

Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry is a fundamental tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺•) and several characteristic fragment ions resulting from predictable cleavage pathways common to aromatic α,β-unsaturated esters.

The primary fragmentation pathways would include:

Alpha-cleavage at the ester: Loss of the methoxy radical (•OCH₃) to yield an acylium ion at [M-31]⁺.

Loss of a methyl radical (•CH₃) from the butenoate chain, leading to an [M-15]⁺ ion.

McLafferty-type rearrangements , if sterically feasible, though less common for methyl esters.

Cleavage of the methoxy group on the aromatic ring , resulting in the loss of a methyl radical to form an [M-15]⁺ ion or a formaldehyde (B43269) molecule (CH₂O) to give an [M-30]⁺• radical cation.

Formation of a stable methoxy-substituted tropylium (B1234903) ion (m/z 121) through cleavage at the bond between the phenyl ring and the butenoate chain, which is often a dominant peak for methoxy-substituted benzyl (B1604629) compounds.

Isotopic labeling studies, where specific atoms are replaced with heavier isotopes (e.g., ¹³C in the carbonyl group or deuterium (B1214612) in the methoxy group), would be the definitive method to confirm these proposed fragmentation pathways by observing the corresponding mass shifts in the fragment ions.

| Predicted Fragmentation | Neutral Loss | Predicted m/z |

| Molecular Ion | - | 206 |

| Loss of methoxy radical | •OCH₃ | 175 |

| Loss of methyl radical | •CH₃ | 191 |

| Loss of entire ester group | •COOCH₃ | 147 |

| Formation of methoxyphenyl cation | C₄H₅O₂• | 133 |

| Formation of methoxytropylium ion | C₄H₅O₂• | 121 |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-Resolution Mass Spectrometry (HRMS) is essential for unambiguously confirming the elemental composition of a compound by measuring its mass with very high accuracy. For this compound, HRMS provides an experimental mass value that can be compared against the theoretically calculated mass.

| Parameter | Value |

| Molecular Formula | C₁₂H₁₄O₃ |

| Theoretical Monoisotopic Mass | 206.09429 Da |

| Required Experimental Accuracy | Typically < 5 ppm |

An experimental HRMS measurement yielding a mass that matches the theoretical value to within a few parts per million (ppm) provides strong evidence for the assigned molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Derivatives

Tandem Mass Spectrometry (MS/MS) is a powerful technique for the structural analysis of compounds, particularly within complex mixtures or for confirming the structure of synthetic or metabolic derivatives. The process involves selecting a precursor ion (e.g., the molecular ion of a derivative) and subjecting it to collision-induced dissociation (CID) to generate product ions.

For instance, if this compound were hydroxylated on the phenyl ring during metabolism, a new compound with the formula C₁₂H₁₄O₄ would be formed. MS/MS could differentiate between possible isomers:

The precursor ion of the hydroxylated derivative (m/z 222) would be isolated.

CID would induce fragmentation. The resulting product ion spectrum would be compared to that of the parent compound.

A neutral loss of 46 Da (corresponding to CH₂O₂ from the combined methoxy and new hydroxyl group) or shifts in the m/z values of the aromatic fragment ions would help pinpoint the location of the new hydroxyl group on the ring, providing structural information that is not available from a simple MS scan.

X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis

To date, a single-crystal X-ray structure for this compound has not been reported in the public domain. Should a suitable crystal be grown, X-ray crystallography would provide the most definitive and detailed three-dimensional structural information.

A crystallographic study would precisely determine:

Bond lengths and angles: Providing experimental validation of the molecular geometry.

Solid-state conformation: Revealing the planarity of the α,β-unsaturated system, the torsion angle between the phenyl ring and the butenoate side chain, and the orientation of the methoxy group relative to the ring.

Intermolecular interactions: Detailing the packing arrangement in the crystal lattice and quantifying any weak C-H···O interactions that stabilize the structure.

It is important to note that since this compound is an achiral molecule, the concept of "absolute configuration determination" is not applicable. This method is used to determine the absolute stereochemistry (R/S designation) of chiral centers, which this compound lacks. However, for a chiral derivative of this compound, X-ray crystallography would be the gold standard for unambiguously assigning its absolute configuration.

Chiroptical Spectroscopic Methods for Enantiomeric Purity and Absolute Configuration (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

Chiroptical spectroscopic methods, including Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are techniques that measure the differential absorption of left and right circularly polarized light. These methods are exclusively sensitive to chiral molecules.

As this compound is achiral, it does not possess enantiomers and will not produce a signal in ECD or VCD spectroscopy. cas.czsaschirality.org Therefore, these techniques are not applicable for the analysis of the parent compound itself.

However, these methods would become indispensable if a chiral center were introduced into the molecule. For a hypothetical chiral derivative—for example, one synthesized via an asymmetric reaction that creates a stereocenter—ECD and VCD would be powerful tools. By comparing the experimentally measured ECD and VCD spectra with spectra predicted from quantum chemical calculations for the different possible enantiomers (R and S), one could:

Unambiguously determine the absolute configuration of the chiral derivative. researchgate.net

Assess the enantiomeric purity of the sample.

This approach provides a reliable alternative to X-ray crystallography, with the advantage of being applicable to non-crystalline samples in solution. nih.gov

Theoretical and Computational Chemistry Studies on Methyl 3 4 Methoxyphenyl but 2 Enoate

Electronic Structure and Molecular Orbital Analysis using Density Functional Theory (DFT)

Detailed electronic structure and molecular orbital analyses of methyl 3-(4-methoxyphenyl)but-2-enoate using Density Functional Theory (DFT) are not extensively available in peer-reviewed literature. While DFT is a common method for evaluating the structural, electronic, and reactivity properties of organic molecules, specific studies focusing on this compound are limited. For similar molecules, DFT calculations are typically performed using hybrid functionals like B3LYP with basis sets such as 6-311++G(d,p) to investigate their properties.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction